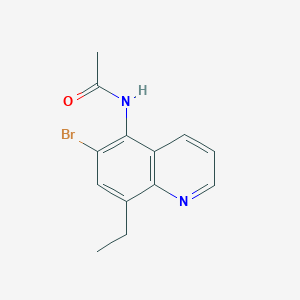

N-(6-Bromo-8-ethylquinolin-5-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-bromo-8-ethylquinolin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c1-3-9-7-11(14)13(16-8(2)17)10-5-4-6-15-12(9)10/h4-7H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAPJVDPQNNLDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C2=C1N=CC=C2)NC(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-8-ethylquinolin-5-yl)acetamide typically involves the bromination of 8-ethylquinoline followed by acetamidation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The brominated intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-8-ethylquinolin-5-yl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The acetamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted quinolines with different functional groups replacing the bromo group.

Oxidation Reactions: Products include quinoline derivatives with oxidized ethyl groups.

Reduction Reactions: Products include amine derivatives of quinoline.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the potential of quinoline derivatives, including N-(6-Bromo-8-ethylquinolin-5-yl)acetamide, as antimycobacterial agents. The compound's structural modifications have been shown to enhance its efficacy against Mycobacterium tuberculosis.

Key Findings:

- A series of 4-alkoxyquinolines exhibited significant activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis .

- The lead compounds demonstrated favorable kinetic solubility and stability, with some derivatives showing MIC values as low as 0.03 μM .

Table 1: Antimycobacterial Activity of Quinoline Derivatives

| Compound | MIC (μM) | Activity Type |

|---|---|---|

| This compound | TBD | Antimycobacterial |

| 4-Alkoxyquinoline Derivative 1 | 0.03 | Bacteriostatic |

| 4-Alkoxyquinoline Derivative 2 | 0.22 | Bacteriostatic |

Antitumor Potential

This compound and its analogs have been explored for their cytotoxic effects against various cancer cell lines. The compound's ability to interact with tubulin and inhibit its polymerization has been a focal point of research.

Case Studies:

- One study reported that certain quinoline derivatives induced cell cycle arrest in MDA-MB-231 breast cancer cells, significantly increasing the population in G2 and M phases .

- The compound demonstrated broad-spectrum efficacy with notable cytotoxic activity against multiple tumor types, including non-small cell lung cancer and melanoma .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | GI (%) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Tubulin Inhibition |

| Quinoline Derivative A | A549 (Lung Cancer) | 88.16 | Cell Cycle Arrest |

| Quinoline Derivative B | OVCAR (Ovarian Cancer) | 92.11 | Apoptosis Induction |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of quinoline derivatives is crucial for optimizing their therapeutic potential. Modifications to the quinoline scaffold can significantly impact biological activity.

Key Insights:

Mechanism of Action

The mechanism of action of N-(6-Bromo-8-ethylquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromo and acetamide groups play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Quinoline-Based Acetamides

The following compounds share structural similarities but differ in substitution patterns:

Key Observations :

- Positional Effects: The placement of substituents on the quinoline ring significantly impacts activity. For example, bromine at the 6-position (target compound) vs.

- Functional Groups: The ethyl group in the target compound may enhance metabolic stability compared to methylsulfanyl or amino groups in analogs .

Heterocyclic Acetamides with Diverse Cores

Compounds with non-quinoline heterocycles highlight the role of the core structure in bioactivity:

Key Observations :

- Core Flexibility: Pyridazinone and benzothiazole cores (–7) exhibit distinct receptor interactions compared to quinoline, underscoring the importance of heterocycle selection in drug design.

- Bromine Utility : Bromine in the target compound and analogs may contribute to halogen bonding with biological targets, a critical factor in ligand-receptor interactions .

Substituent Effects on Physicochemical Properties

Meta-substituted acetamides () demonstrate how substituents influence crystallography and stability:

Key Observations :

- Electron-Withdrawing vs. Alkyl Groups : Trichloro and bromo substituents () impact molecular packing and solubility. The ethyl group in the target compound likely improves solubility compared to halogen-heavy analogs .

Research Findings and Pharmacological Insights

- Antimicrobial Activity: Acetamide derivatives with piperazine-benzo[d]thiazole groups (e.g., compounds 47–50 in ) show gram-positive and fungal activity, suggesting that the target compound’s quinoline core could be optimized for similar applications .

Biological Activity

N-(6-Bromo-8-ethylquinolin-5-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure that includes a nitrogen atom. The presence of bromine and ethyl groups at specific positions on the quinoline ring significantly influences its biological activity. The molecular formula is , with a molecular weight of approximately 273.15 g/mol.

2.1 Antimycobacterial Properties

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound, against Mycobacterium tuberculosis (Mtb). The compound has been evaluated for its minimum inhibitory concentration (MIC) against various strains of Mtb.

| Compound | MIC (μM) | Reference |

|---|---|---|

| This compound | TBD | |

| 4-Alkoxyquinoline derivatives | 0.06 - 0.24 | |

| Unsubstituted quinolines | >5.8 |

The studies indicate that modifications at the 6-position of the quinoline ring can enhance antimycobacterial activity. For instance, compounds with halogen substitutions showed improved potency compared to unsubstituted analogs .

The proposed mechanism for the antimycobacterial activity involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. The presence of the amide group in quinoline derivatives has been shown to play a critical role in their bioactivity, potentially through interactions with bacterial enzymes or receptors involved in cell wall biosynthesis .

3.1 Cytotoxicity Studies

In addition to its antimycobacterial properties, this compound has been studied for its anticancer potential. Various quinoline derivatives have demonstrated cytotoxic effects against cancer cell lines, with varying degrees of selectivity towards tumor cells over normal cells.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HCT116 (colon cancer) | TBD | |

| Other quinoline derivatives | Various | 10 - 50 |

The SAR studies suggest that modifications to the quinoline structure can significantly alter cytotoxicity profiles, affecting both potency and selectivity . For example, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against certain cancer cell lines.

4. Case Studies

Several case studies have explored the biological activity of this compound:

- Antimycobacterial Efficacy : A study reported that this compound exhibited significant activity against Mtb, with ongoing investigations into its mechanism of action and potential as a lead compound for drug development .

- Cytotoxicity Profiling : In vitro studies indicated that this compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

5. Conclusion

This compound represents a promising candidate for further research due to its notable biological activities against both microbial pathogens and cancer cells. Continued exploration into its structure-activity relationships and mechanisms will be crucial for developing effective therapeutic agents based on this compound.

Further studies are warranted to optimize its efficacy and selectivity while minimizing potential side effects associated with broader pharmacological profiles.

Q & A

Q. How can researchers navigate regulatory requirements for using this compound in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.